molecular formula C20H16BrFN2O2 B2526450 N-(4-bromo-2-methylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005297-76-6

N-(4-bromo-2-methylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2526450
CAS RN: 1005297-76-6
M. Wt: 415.262
InChI Key: HLEBUYMLAFFZLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. For instance, the synthesis of aromatic polyamides with ether and fluorenylidene groups was achieved through the direct polycondensation of a bis(ether-carboxylic acid) with aromatic diamines, using triphenyl phosphite and pyridine as condensing agents . Similarly, the synthesis of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives involved the use of 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline as a starting material, characterized by various spectroscopic techniques . Another example is the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which was carried out by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines .

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and potential applications of a compound. For example, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide was elucidated using single-crystal X-ray diffraction, revealing hydrogen bonding that forms infinite chains along the b-axis direction . Similarly, the structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, which provided insights into its antitumor activity .

Chemical Reactions Analysis

Chemical reactions are the foundation of synthesis processes. The modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance analgesic properties is an example of chemical reaction optimization. This involved the displacement of a methyl group and was followed by testing for increased biological activity . Additionally, the feasibility of nucleophilic displacement of bromide with [18F]fluoride was demonstrated in the synthesis of a PET radiotracer for studying CB1 cannabinoid receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. The polyamides synthesized in exhibited high solubility in organic solvents and high thermal stability, with glass transition temperatures ranging from 200 to 303°C and no significant weight loss up to 450°C. The solubility and thermal properties are essential for their potential application in creating flexible and tough films. The radiotracer synthesized in had a specific radioactivity greater than 2500 mCi/μmol and radiochemical purity over 95%, which are critical parameters for its use in positron emission tomography.

Scientific Research Applications

Discovery of Selective Kinase Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily. Modifications at specific positions of the dihydropyridine ring improved enzyme potency and aqueous solubility. One such analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, leading to its advancement into phase I clinical trials due to its favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Antimycobacterial Activity of Dihydropyridines

A study synthesized a series of N-aryl-1,4-dihydropyridine-3,5-dicarboxamides and screened them for antitubercular activity against Mycobacterium species. Two compounds exhibited potent activity comparable to that of isoniazid, a standard antitubercular agent. This highlights the potential of dihydropyridine derivatives in developing novel antituberculosis treatments (Mohammadpour, 2012).

Synthesis and Characterization of Aromatic Polyamides

Aromatic polyamides containing ether and bulky fluorenylidene groups were prepared via direct polycondensation. These polymers exhibit high solubility in organic solvents and form transparent, flexible films. With high glass transition temperatures and thermal stability, these materials have applications in high-performance plastics and advanced composite materials (Hsiao, Yang, & Lin, 1999).

Highly Brominated Mono- and Bis-Phenols with Radical-Scavenging Activity

Highly brominated mono- and bis-phenols from the marine red alga Symphyocladia latiuscula exhibited potent radical-scavenging activity. These compounds, characterized by their fully substituted bromine and hydroxy groups, show potential as natural antioxidants (Duan, Li, & Wang, 2007).

Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate

A scaleable synthesis process for producing methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde, was described. The process highlights the potential for large-scale production of this compound, which is an intermediate in the synthesis of HIV-1 integrase inhibitors (Boros et al., 2007).

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O2/c1-13-10-15(21)7-8-18(13)23-19(25)17-6-3-9-24(20(17)26)12-14-4-2-5-16(22)11-14/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEBUYMLAFFZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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